molecular formula C14H17N3O B7470834 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one

货号: B7470834
分子量: 243.30 g/mol
InChI 键: JKAMDWWOXFBIHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one, also known as DMXAA, is a small molecule with promising anti-tumor activity. It was first isolated from the New Zealand marine sponge, Hymeniacidon sp., and has been studied for its potential use in cancer treatment.

作用机制

The exact mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one is not fully understood. It is believed that this compound activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines then activate immune cells, such as T cells and natural killer cells, to attack the tumor cells. This compound has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a key factor in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It induces tumor necrosis and inhibits angiogenesis, leading to a reduction in tumor growth. This compound also activates the immune system, leading to an increase in cytokine production and immune cell infiltration in the tumor microenvironment. In addition, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of other inflammatory diseases.

实验室实验的优点和局限性

One advantage of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one is its potent anti-tumor activity. It has been shown to be effective against a variety of tumor types, including melanoma, lung cancer, and colon cancer. This compound also activates the immune system, which may enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may affect its bioavailability and efficacy. This compound also has a short half-life, which may limit its use in clinical settings.

未来方向

There are several future directions for 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one research. One area of interest is the development of more effective formulations of this compound, such as liposomal or nanoparticle formulations, to improve its solubility and bioavailability. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-tumor activity. Additionally, the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, may enhance the immune response and improve patient outcomes. Finally, further studies are needed to understand the mechanism of action of this compound and identify biomarkers that can predict patient response to treatment.

合成方法

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of imidazoles, which are then reacted with other reagents to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as solvent, temperature, and reaction time.

科学研究应用

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one has been extensively studied for its anti-tumor activity. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes for tumor growth and survival. This compound has also been found to activate the immune system, leading to an increase in cytokine production and immune cell infiltration in the tumor microenvironment.

属性

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10(2)9-13(18)17-8-7-16-12-6-4-3-5-11(12)15-14(16)17/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAMDWWOXFBIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN2C1=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。